

# Application Notes and Protocols: Utilizing Rovadicitinib in Combination with Other Kinase Inhibitors

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## Compound of Interest

Compound Name: *Rovadicitinib*

Cat. No.: *B10856169*

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## Introduction

**Rovadicitinib** (TQ05105) is a first-in-class, orally bioavailable small molecule inhibitor that dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein kinases (ROCK1/2). This dual mechanism of action uniquely positions **Rovadicitinib** to address both inflammatory and fibrotic pathways, which are critical in the pathophysiology of various hematological malignancies and immune-mediated diseases. Preclinical studies have demonstrated that **Rovadicitinib** suppresses cell proliferation, induces apoptosis, and reduces inflammatory cytokine production through the JAK-STAT signaling pathway. Clinical trials have shown its efficacy in myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).

The therapeutic potential of **Rovadicitinib** may be further enhanced through combination with other targeted kinase inhibitors. This document provides detailed application notes and protocols for the investigation of **Rovadicitinib** in combination with a BET (Bromodomain and Extra-Terminal) inhibitor, TQB3617, and a BCL2 (B-cell lymphoma 2) inhibitor, TQB3909, primarily in the context of myelofibrosis.

## Preclinical Rationale for Combination Therapies

While direct preclinical studies on the combination of **Rovadicitinib** with TQB3617 and TQB3909 are not extensively published, the rationale for these combinations is founded on the complementary mechanisms of action of the involved kinase inhibitors.

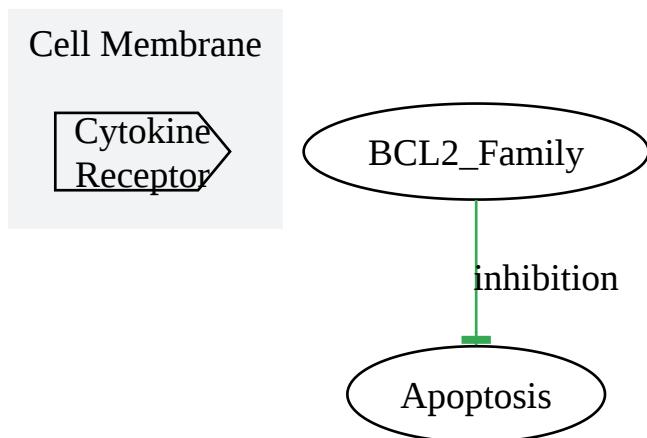
#### **Rovadicitinib and BET Inhibitors (e.g., TQB3617):**

The combination of a JAK inhibitor with a BET inhibitor is a promising strategy in myelofibrosis. BET proteins are epigenetic readers that regulate the transcription of key oncogenes and pro-inflammatory cytokines. Preclinical studies with other JAK inhibitors, such as ruxolitinib, in combination with BET inhibitors have shown synergistic effects in reducing splenomegaly and bone marrow fibrosis. The rationale is that dual targeting of the JAK-STAT and BET-regulated pathways can lead to a more profound suppression of the malignant clone and the inflammatory milieu that drives myelofibrosis.

#### **Rovadicitinib and BCL2 Inhibitors (e.g., TQB3909):**

Resistance to JAK inhibitors in myelofibrosis can be mediated by the upregulation of anti-apoptotic proteins like BCL-XL and BCL2. Preclinical models have demonstrated that combining a JAK inhibitor with a BCL2/BCL-XL inhibitor can overcome this resistance and induce synergistic cell killing in JAK-mutated cells. This combination strategy aims to simultaneously inhibit the proliferative signals driven by the JAK-STAT pathway and promote apoptosis in the malignant cells that have developed survival mechanisms.

## Signaling Pathways and Combination Strategy



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# Clinical Trial Data for Rovadicitinib Combination Therapies

Clinical investigations are ongoing to evaluate the safety and efficacy of **Rovadicitinib** in combination with other kinase inhibitors. Below is a summary of the available data from a phase Ib/II study of **Rovadicitinib** with the BET inhibitor TQB3617 in patients with myelofibrosis (NCT06122831).

Parameter	Rovadicitinib + TQB3617 (Phase Ib/II)
Patient Population	Myelofibrosis (JAKi-naïve or suboptimal response to JAKi)
Number of Patients	51 (as of June 30, 2025)
Dosing Regimen	Rovadicitinib: 10 mg BID, with potential increase to 15 mg BID. TQB3617: 0.1 mg QD (14 days on, 7 days off)
Efficacy (at Week 24)	
Spleen Volume Reduction $\geq 35\%$ (SVR35)	50% (6/12) in Phase Ib
Total Symptom Score Reduction $\geq 50\%$ (TSS50)	67% (8/12) in Phase Ib
Safety (Treatment-Related Adverse Events - TRAEs)	
Most Common TRAEs	Platelet count decrease (56.9%), Anemia (25.5%), Lymphocyte count decrease (15.7%), WBC count decrease (11.8%), Fibrinogen decrease (11.8%), Hyperuricemia (11.8%)
Grade $\geq 3$ TRAEs	29.4% of patients
Most Common Grade $\geq 3$ TRAEs	Platelet count decrease (13.7%), Anemia (5.9%)

## Experimental Protocols

The following are generalized protocols for preclinical and clinical evaluation of **Rovadicitinib** in combination with other kinase inhibitors, based on publicly available information and

standard methodologies.

## Preclinical Evaluation of Synergy

Objective: To determine if the combination of **Rovadicitinib** with a BET inhibitor (e.g., TQB3617) or a BCL2 inhibitor (e.g., TQB3909) results in synergistic, additive, or antagonistic effects on the proliferation and survival of myelofibrosis cell lines.

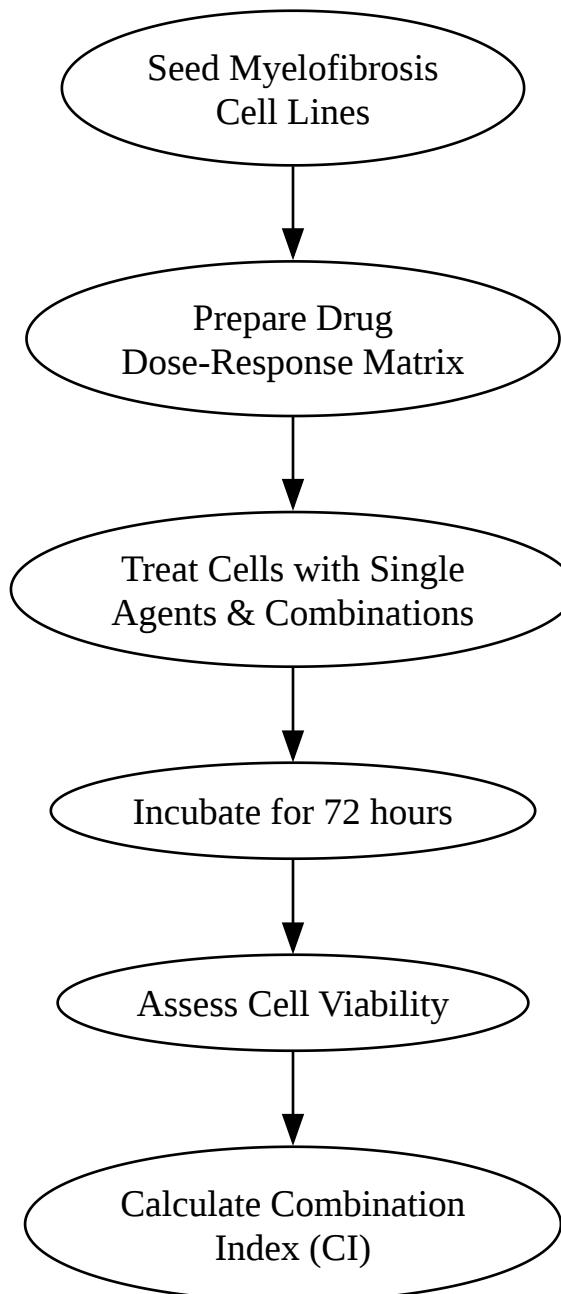
Materials:

- Myelofibrosis cell lines (e.g., HEL, SET-2, UKE-1)
- **Rovadicitinib**, TQB3617, TQB3909 (in appropriate solvent, e.g., DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., CellTiter-Glo®)
- Microplate reader

Protocol:

- Cell Seeding: Seed myelofibrosis cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Drug Preparation: Prepare a dose-response matrix of **Rovadicitinib** and the combination agent (TQB3617 or TQB3909). A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values of each drug.
- Drug Treatment: Add the single agents and combinations to the respective wells. Include vehicle control wells.
- Incubation: Incubate the plates for 72 hours.
- Viability Assessment: Add the cell viability reagent to each well and measure luminescence using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism.



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## Clinical Trial Protocol: Rovadicitinib in Combination with TQB3617 for Myelofibrosis (Based on NCT06122831)

Objective: To evaluate the safety and efficacy of **Rovadicitinib** in combination with TQB3617 in patients with intermediate or high-risk myelofibrosis.

Study Design: A phase Ib/II, open-label, multicenter study with a "3+3" dose-escalation design in Phase Ib.

#### Patient Population:

- Inclusion Criteria: Adults ( $\geq 18$  years) with a diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. DIPSS intermediate or high risk. Palpable splenomegaly.
- Exclusion Criteria: Prior treatment with a BET inhibitor. Significant cardiovascular, pulmonary, or other systemic diseases.

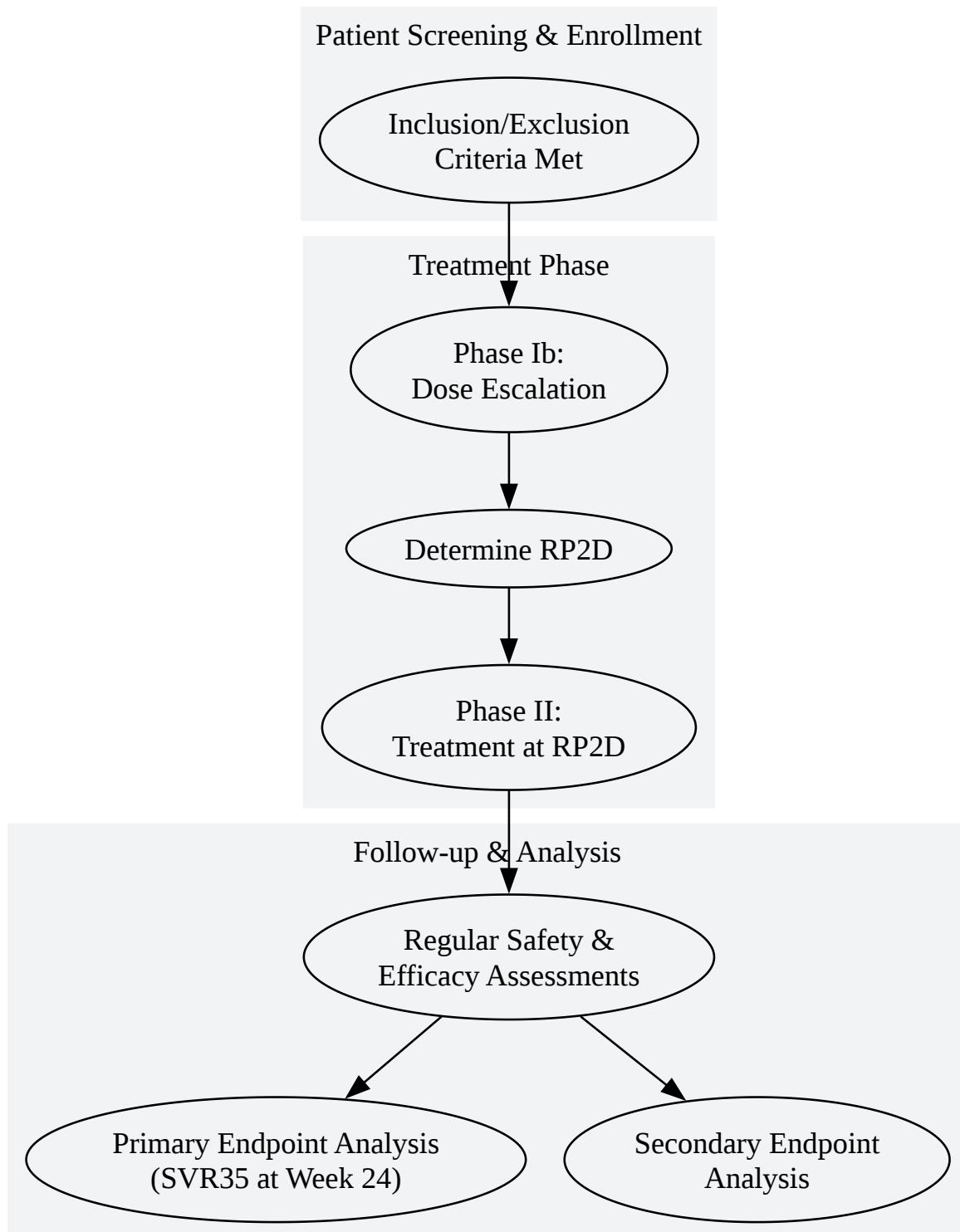
#### Treatment Regimen:

- Phase Ib: Dose escalation of **Rovadicitinib** (10 mg or 15 mg BID) and TQB3617 (0.05 mg or 0.1 mg QD, 14 days on/7 days off) to determine the Recommended Phase 2 Dose (RP2D).
- Phase II: Patients receive the RP2D. The current RP2D is **Rovadicitinib** 10 mg BID (with a potential increase to 15 mg BID after six weeks based on platelet and neutrophil counts) in combination with TQB3617 0.1 mg QD (14 days on/7 days off).

#### Assessments:

- Safety: Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests at baseline and regular intervals. Adverse events are graded according to CTCAE.
- Efficacy:
  - Primary Endpoint (Phase II): Spleen volume reduction of  $\geq 35\%$  (SVR35) from baseline at week 24, assessed by MRI or CT scan.
  - Secondary Endpoints: Total Symptom Score (TSS) reduction of  $\geq 50\%$  (TSS50) at week 24, duration of spleen and symptom response, changes in bone marrow fibrosis, and

overall survival.



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## Clinical Trial Protocol: Rovadicitinib in Combination with TQB3909 for Myelofibrosis (Based on NCT06245941)

Objective: To evaluate the efficacy and safety of **Rovadicitinib** in combination with the BCL2 inhibitor TQB3909 in patients with moderate- and high-risk myelofibrosis.

Study Design: An open-label, single-arm, multi-center phase Ib/II clinical study.

Patient Population:

- Inclusion Criteria: Adults ( $\geq 18$  years) with a diagnosis of moderate- or high-risk myelofibrosis.
- Exclusion Criteria: Previous treatment with a BCL-2 inhibitor combined with a JAK inhibitor. Active autoimmune diseases.

Treatment Regimen:

- Oral administration of **Rovadicitinib** (TQ05105) tablets in combination with TQB3909 tablets. Dosing details are currently under investigation in the dose-escalation phase of the trial.

Assessments:

- Safety: Comprehensive monitoring for adverse events.
- Efficacy:
  - Primary Endpoint: To be determined based on the phase of the study. Likely to include spleen volume reduction and symptom score improvement.
  - Secondary Endpoints: Will likely include overall response rate, duration of response, and changes in quality of life metrics.

## Conclusion

The combination of **Rovadicitinib** with other targeted kinase inhibitors, such as BET and BCL2 inhibitors, represents a promising therapeutic strategy for myelofibrosis and potentially other hematological malignancies. The available clinical data for the combination with a BET inhibitor

are encouraging, demonstrating manageable safety and clinical activity. Further research, including the completion of ongoing clinical trials and the publication of preclinical data, will be crucial to fully elucidate the potential of these combination therapies. The protocols outlined in this document provide a framework for researchers to investigate these novel therapeutic approaches.

- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Rovadicitinib in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10856169#using-rovadicitinib-in-combination-with-other-kinase-inhibitors\]](https://www.benchchem.com/product/b10856169#using-rovadicitinib-in-combination-with-other-kinase-inhibitors)

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